molecular formula C8H7ClN2O3 B8022264 6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid hydrate

6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid hydrate

Cat. No.: B8022264
M. Wt: 214.60 g/mol
InChI Key: BFCDEMKEXZAJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid hydrate is a chemical compound used primarily as a pharmaceutical intermediate. It is slightly soluble in water and stable under recommended storage conditions. This compound is known for its role in various chemical reactions and its applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid hydrate typically involves the reaction of 6-chloroimidazo[1,2-A]pyridine with carboxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is then purified and crystallized to obtain the hydrate form .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-A]pyridine compounds .

Scientific Research Applications

6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid hydrate is unique due to its specific position of the carboxylic acid group, which influences its reactivity and interaction with biological targets. This makes it particularly valuable in pharmaceutical research and development .

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2.H2O/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5;/h1-4H,(H,12,13);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCDEMKEXZAJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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